molecular formula C14H12N2O3 B3033353 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide CAS No. 1018278-21-1

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Cat. No.: B3033353
CAS No.: 1018278-21-1
M. Wt: 256.26 g/mol
InChI Key: HGBCHNBDFPKFPK-UHFFFAOYSA-N
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Description

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a chemical compound featuring a benzodioxole scaffold, a structure of significant interest in medicinal chemistry. The 1,3-benzodioxole moiety is a common pharmacophore in bioactive molecules and is frequently investigated for its potential in anticancer and antimicrobial research . Specifically, derivatives containing this core structure have been designed and synthesized as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that disrupt cell division . Furthermore, structurally similar benzodioxole and benzoxazole compounds have demonstrated selective activity against Gram-positive bacteria and various fungal pathogens, indicating the potential of this chemical class in addressing antimicrobial resistance . The primary application of this compound is as a key intermediate or building block in organic synthesis and drug discovery. Researchers can utilize its reactive amino group for further functionalization, creating diverse libraries of compounds for structure-activity relationship (SAR) studies . Its molecular framework makes it a candidate for developing novel therapeutic agents, particularly in oncology and infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBCHNBDFPKFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the 3-Amino Group

To prevent undesired side reactions during amide bond formation, the primary amine in 3-aminobenzoic acid is typically protected. Acetylation is a common strategy:

  • Acetylation : 3-Aminobenzoic acid is treated with acetic anhydride in the presence of pyridine or triethylamine, yielding 3-acetamidobenzoic acid.
  • Activation of the Carboxylic Acid : The protected acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux.

Coupling with 2H-1,3-Benzodioxol-5-amine

The acid chloride reacts with 5-amino-1,3-benzodioxole in anhydrous DCM or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Reaction Conditions :

  • Temperature: 0°C to room temperature
  • Time: 4–6 hours
  • Workup: The crude product is purified via silica gel chromatography or recrystallization from ethanol/water.

Deprotection of the Acetamide Group

The acetyl group is removed by hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH):

  • HCl-mediated deprotection : 6 M HCl, reflux for 2 hours.
  • NaOH-mediated deprotection : 2 M NaOH, 60°C for 1 hour.

Yield : 65–75% (over three steps).

Nitro Reduction Approach

Synthesis of 3-Nitrobenzoic Acid Derivative

This method avoids protection/deprotection steps by utilizing a nitro group as a precursor to the amino group:

  • Activation of 3-Nitrobenzoic Acid : The acid is converted to its acid chloride using SOCl₂ or oxalyl chloride.
  • Amide Formation : The acid chloride reacts with 5-amino-1,3-benzodioxole in DCM with TEA.

Intermediate : N-(2H-1,3-benzodioxol-5-yl)-3-nitrobenzamide.

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reduction is employed:

  • Catalytic Hydrogenation : H₂ gas (1 atm) with 10% Pd/C in ethanol, room temperature, 12 hours.
  • Chemical Reduction : Iron powder in acetic acid or SnCl₂ in HCl.

Yield : 70–80% (over two steps).

Coupling via Carbodiimide Reagents

Activation with EDC/HOBt

A modern alternative involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Reaction Setup : 3-Aminobenzoic acid, EDC, HOBt, and 5-amino-1,3-benzodioxole are combined in dimethylformamide (DMF) or DCM.
  • Conditions : Stirred at room temperature for 12–24 hours.

Purification

The product is isolated via extraction (ethyl acetate/water) and purified by column chromatography.

Yield : 60–70%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Key References
Direct Coupling (Protected) High selectivity, minimal side reactions Multiple steps requiring protection/deprotection 65–75%
Nitro Reduction Fewer steps, avoids protection Requires handling hazardous reducing agents 70–80%
EDC/HOBt Coupling Mild conditions, scalable Costly reagents, longer reaction times 60–70%

Characterization and Validation

Synthetic products are validated using:

  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹), amide C=O (1650–1700 cm⁻¹).
  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), benzodioxole methylene (δ 5.9–6.1 ppm).
  • ¹³C NMR : Amide carbonyl (δ 165–170 ppm), benzodioxole carbons (δ 100–150 ppm).

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, solvent such as ethanol or tetrahydrofuran (THF).

    Substitution: Acyl chlorides, sulfonyl chlorides, solvents like dichloromethane (DCM) or chloroform (CHCl3).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted amides or sulfonamides .

Scientific Research Applications

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein-coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key benzamide derivatives with structural similarities to 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications Reference
This compound C₁₄H₁₂N₂O₃ Amino, benzodioxol Not explicitly described Potential pharmacological activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Methyl, hydroxy-dimethylethyl From 3-methylbenzoyl chloride or acid N,O-bidentate directing group for metal-catalyzed C–H functionalization
N-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)benzamide C₁₆H₁₅N₃O₃ Dimethylamino, benzodioxol Nickel-catalyzed reductive aminocarbonylation Not specified; likely bioactive
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide C₁₄H₁₀N₂O₅ Nitro, benzodioxol Not specified Electron-withdrawing nitro group may influence reactivity
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine C₁₇H₁₅N₃O₂ Pyrazole core, benzodioxol From 3,4-methylenedioxyphenylacetonitrile and 4-methylphenylhydrazine Antidepressant, antimicrobial, and antitumor potential

Structural and Functional Analysis

Substituent Effects
  • Hydroxy-Dimethylethyl Group () : This substituent introduces steric bulk and a hydroxyl group, facilitating coordination to metal catalysts (e.g., in C–H bond functionalization reactions) .
Core Structure Variations
  • Pyrazole Derivatives () : Replacing the benzamide core with a pyrazole ring introduces conformational rigidity and distinct hydrogen-bonding patterns. This structural change correlates with diverse bioactivities, including antidepressant and antimicrobial effects .

Biological Activity

3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR). Relevant data tables and case studies are included to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This compound features an amino group attached to a benzene ring, which is further connected to a 1,3-benzodioxole moiety. The presence of these functional groups is crucial for its biological activity.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study reported the IC50 values for several derivatives against A549 (lung cancer), B16-F10 (melanoma), DU145 (prostate cancer), HepG2 (liver cancer), and CHO-K1 (non-cancerous) cell lines. The results indicated significant cytotoxicity towards cancer cell lines compared to normal cells.

CompoundCell LineIC50 (µM)
3aA54929.40 ± 0.45
3bB16-F1024.78 ± 0.70
3cDU14511.49 ± 0.04
3cHepG223.30 ± 0.52
3cCHO-K1NA

These findings suggest that modifications to the benzamide structure influence its cytotoxic potency, with certain substitutions enhancing activity against specific cancer types .

The mechanism by which this compound exhibits its cytotoxic effects has been explored through docking studies and molecular modeling. These studies indicate that the compound may interact with key proteins involved in cell proliferation and apoptosis pathways, although specific targets remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how variations in the chemical structure affect biological activity. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the benzamide moiety significantly enhances cytotoxicity.
  • Substituent Positioning : The position of substituents on the benzene ring influences binding affinity and biological efficacy.

Notably, compounds with chlorine or fluorine substitutions exhibited higher activity, suggesting that these groups may stabilize interactions with biological targets .

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of a series of benzamide derivatives, including this compound. The study demonstrated that this compound induced apoptosis in DU145 cells through caspase activation and modulation of Bcl-2 family proteins. The results support its potential as a lead compound for developing new anticancer agents .

Case Study: Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have shown promising antimicrobial activity against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives possess significant inhibitory effects, indicating potential applications in treating infections .

Q & A

Q. What are the established synthetic routes for 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, and what key intermediates should be prioritized for structural validation?

Methodological Answer: The synthesis typically involves coupling a benzodioxole-amine derivative with a substituted benzoyl chloride. For example, intermediates like 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one (prepared via nucleophilic substitution or condensation reactions) are critical for subsequent functionalization . Structural validation of intermediates should employ 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS), with X-ray crystallography used to confirm stereochemistry where applicable .

Q. How can researchers optimize crystallization conditions for this compound to enable high-resolution X-ray diffraction studies?

Methodological Answer: Crystallization trials should use solvent systems like ethyl acetate/hexane or methanol/water. For challenging cases, vapor diffusion or slow evaporation techniques are recommended. Structural refinement via SHELXL (e.g., using anisotropic displacement parameters and twin refinement for non-merohedral twinning) ensures accurate modeling of electron density . Validation tools like ORTEP-3 can visualize thermal ellipsoids and refine molecular geometry .

Advanced Research Questions

Q. How do computational predictions (e.g., LogD, pKa) for this compound align with experimental data, and what discrepancies require further investigation?

Methodological Answer: Predicted LogD (1.47 at pH 7.4) and pKa (11.93) can be experimentally verified via shake-flask assays and potentiometric titration. Discrepancies may arise from solvent effects or protonation state variability in the benzodioxole moiety. Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model solvation effects and refine partition coefficients .

Q. What strategies resolve contradictions in antifungal activity data between in vitro assays and in vivo models for this compound?

Methodological Answer: Discrepancies often stem from bioavailability or metabolic instability. Researchers should:

  • Perform stability studies in simulated biological fluids (e.g., liver microsomes).
  • Use LC-MS/MS to quantify active metabolites.
  • Optimize formulations via PEGylation or liposomal encapsulation to enhance pharmacokinetics. Structural analogs with ester functionalities (e.g., oximino esters) may improve metabolic resistance .

Q. How can ring puckering in the benzodioxole moiety influence the compound’s binding affinity to target enzymes?

Methodological Answer: Quantify puckering using Cremer-Pople parameters (amplitude qq, phase angle θ\theta) derived from X-ray data . Docking studies (e.g., AutoDock Vina) can correlate puckering conformations with binding energy changes. For example, a planar benzodioxole may reduce steric hindrance in hydrophobic enzyme pockets, enhancing affinity .

Q. What experimental and computational approaches are recommended for analyzing structure-activity relationships (SAR) in benzamide derivatives of this compound?

Methodological Answer:

  • Synthetic diversification: Introduce substituents at the benzamide’s para-position to modulate electron density.
  • In silico SAR: Use CoMFA or CoMSIA models to map electrostatic/hydrophobic fields.
  • Biological assays: Prioritize targets like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX), where benzodioxole derivatives show inhibitory activity .

Data Contradiction and Refinement

Q. How should researchers address inconsistencies between theoretical (DFT) and experimental IR spectra for this compound?

Methodological Answer: Discrepancies in vibrational modes (e.g., NH stretching) may arise from solvent interactions or crystal packing. Mitigation steps:

  • Record experimental IR in both solid-state (ATR-FTIR) and solution (DCM or DMSO).
  • Refine DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM).
  • Compare with benchmarked spectra of structurally related benzamides .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Reactant of Route 2
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3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

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